molecular formula C24H21ClN2O2 B10982334 1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole

1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]-1H-benzimidazole

Cat. No.: B10982334
M. Wt: 404.9 g/mol
InChI Key: QEKUNNGCKIOSAT-OVCLIPMQSA-N
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Description

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE is an organic compound with a complex structure that includes a benzimidazole core, a chlorophenoxyethyl group, and a methoxyphenyl ethenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE typically involves multiple steps. One common method is the Claisen–Schmidt condensation, which involves the reaction of 4-(1H-imidazol-1-yl)benzaldehyde with 4’-methylacetophenone using aqueous sodium hydroxide in methanol . This reaction yields the desired compound in good yield and purity after recrystallization from hot methanol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and specific solvents.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.

Scientific Research Applications

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-(4-CHLOROPHENOXY)ETHYL]-2-[(E)-2-(4-METHOXYPHENYL)-1-ETHENYL]-1H-1,3-BENZIMIDAZOLE is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-[2-(4-chlorophenoxy)ethyl]-2-[(E)-2-(4-methoxyphenyl)ethenyl]benzimidazole

InChI

InChI=1S/C24H21ClN2O2/c1-28-20-11-6-18(7-12-20)8-15-24-26-22-4-2-3-5-23(22)27(24)16-17-29-21-13-9-19(25)10-14-21/h2-15H,16-17H2,1H3/b15-8+

InChI Key

QEKUNNGCKIOSAT-OVCLIPMQSA-N

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Canonical SMILES

COC1=CC=C(C=C1)C=CC2=NC3=CC=CC=C3N2CCOC4=CC=C(C=C4)Cl

Origin of Product

United States

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